molecular formula C11H16N2O B13202775 N-[4-(2-Aminopropan-2-YL)phenyl]acetamide

N-[4-(2-Aminopropan-2-YL)phenyl]acetamide

Cat. No.: B13202775
M. Wt: 192.26 g/mol
InChI Key: PJMGEXOWPCJIBN-UHFFFAOYSA-N
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Description

N-[4-(2-Aminopropan-2-yl)phenyl]acetamide is a substituted acetamide derivative featuring a tertiary amine (2-aminopropan-2-yl) group at the para-position of the phenyl ring. This structural motif distinguishes it from simpler acetamides like paracetamol (N-(4-hydroxyphenyl)acetamide) .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[4-(2-aminopropan-2-yl)phenyl]acetamide

InChI

InChI=1S/C11H16N2O/c1-8(14)13-10-6-4-9(5-7-10)11(2,3)12/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

PJMGEXOWPCJIBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Aminopropan-2-yl)phenyl]acetamide typically involves the reaction of 4-isopropylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Aminopropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-Aminopropan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-Aminopropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Activities

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent(s) on Phenyl Ring Biological Activity/Notes Reference
N-[4-(2-Aminopropan-2-yl)phenyl]acetamide 2-Aminopropan-2-yl Unknown activity; structural focus
Paracetamol (N-(4-hydroxyphenyl)acetamide) 4-Hydroxy Analgesic/antipyretic via COX inhibition
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl sulfonyl Analgesic activity > paracetamol
N-{4-[(4-Ethoxyphenyl)amino]sulfonyl}phenyl]acetamide Sulfonamide with 4-ethoxy aniline Synthetic intermediate; no activity reported
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-Aminophenyl sulfanyl, 4-methoxy Antimicrobial potential (theoretical)
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (6) 4-Nitrochalcone 32–34× more potent than aspirin/paracetamol
N-(4-Isopropylphenyl)acetamide derivatives Isopropyl, sulfamoyl Variable solubility and receptor affinity

Key Structural and Functional Differences

Substituent Effects on Bioactivity
  • Hydroxyl vs. Aminopropan Groups: Paracetamol’s 4-hydroxyl group is critical for its COX-2 inhibition and analgesic effects . Replacing this with a 2-aminopropan-2-yl group may shift the mechanism of action, as tertiary amines often enhance blood-brain barrier penetration or interact with amine-sensitive receptors (e.g., NMDA, serotonin receptors).
  • Sulfonamide Derivatives: Compounds like 35 (piperazinyl sulfonyl) exhibit enhanced analgesic activity compared to paracetamol, likely due to sulfonamide-mediated interactions with ion channels or enzymes .
  • Chalcone Hybrids: The nitrochalcone derivative 6 demonstrates superior antinociceptive potency, attributed to the electron-withdrawing nitro group enhancing electrophilicity and receptor binding .
Electronic and Steric Considerations
  • Electron-Withdrawing Groups (EWGs) : Nitro (in 6 ) and sulfonyl (in 35 ) groups decrease electron density on the phenyl ring, stabilizing charge-transfer interactions with biological targets.
  • Steric Bulk: The 2-aminopropan-2-yl group in the target compound introduces significant steric hindrance, which may limit binding to flat active sites (e.g., COX enzymes) but improve selectivity for bulkier targets.
Metabolic Stability
  • Chlorinated Derivatives: highlights chlorinated acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) as metabolites of paracetamol, suggesting halogenation impacts oxidative metabolism .

Research Findings and Trends

  • Analgesic Potency : Sulfonamide and chalcone derivatives (e.g., 35 , 6 ) outperform paracetamol in preclinical models, indicating that strategic substitution enhances activity .
  • Synthetic Accessibility : Compounds with sulfamoyl or piperazinyl groups (e.g., 35 , 17 ) require multi-step synthesis, whereas simpler derivatives like paracetamol are commercially scalable .
  • Biological Targets : Antimicrobial () and anti-inflammatory () activities are recurrent themes, suggesting acetamides are versatile scaffolds for drug discovery.

Biological Activity

N-[4-(2-Aminopropan-2-YL)phenyl]acetamide, also known as a derivative of phenylacetamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticonvulsant, and potential anticancer effects, supported by relevant data and case studies.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of N-phenylacetamide exhibit significant antibacterial properties. For instance, a study synthesized various N-phenylacetamide derivatives and evaluated their antibacterial efficacy against multiple bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that certain compounds displayed promising minimum inhibitory concentrations (MICs), suggesting their potential as antibacterial agents.

CompoundBacterial StrainMIC (µM)
A1Xoo156.7
A2Xac200.5
A3Xoc180.0

The compound A1 was particularly notable for causing cell membrane rupture in Xoo, as confirmed by scanning electron microscopy (SEM), which illustrated significant morphological changes in bacterial cells upon treatment at varying concentrations .

2. Anticonvulsant Activity

This compound derivatives have also been explored for their anticonvulsant properties. Research involving animal models demonstrated that these compounds could effectively reduce seizure activity. In particular, derivatives were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models.

CompoundTest ModelDose (mg/kg)Protection (%)
12MES10080
19PTZ30075

The study highlighted that several compounds exhibited significant protective effects against seizures, with some derivatives showing delayed onset but prolonged duration of action. The structure-activity relationship (SAR) analysis indicated that modifications to the amine structure could enhance anticonvulsant efficacy .

3. Potential Anticancer Activity

In addition to antibacterial and anticonvulsant activities, this compound has been investigated for its anticancer properties. A thesis highlighted the synthesis of novel derivatives that demonstrated selective growth inhibition of cancer cells while sparing non-tumorigenic cells at specific concentrations.

The following table summarizes the growth inhibition data:

CompoundCell LineIC50 (µM)
Compound ATumorigenic Cells10
Compound BNon-tumorigenic Cells>100

These findings suggest that certain derivatives may possess selective cytotoxicity against cancerous cells, warranting further investigation into their mechanisms of action and therapeutic potential .

4. Case Studies

Case Study: Antibacterial Efficacy
A recent study synthesized a series of N-phenylacetamide derivatives and evaluated their antibacterial activity against Meloidogyne incognita. The compound showed a mortality rate of 100% at a concentration of 500 μg/mL after 24 hours, indicating strong nematicidal activity .

Case Study: Anticonvulsant Screening
In another research effort, several N-phenylacetamide derivatives were assessed for their anticonvulsant activity using the MES model. The most effective compound exhibited significant protection at doses of 100 mg/kg, demonstrating the potential for these compounds in treating epilepsy .

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